molecular formula C11H11ClN2O3 B1459947 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 730949-85-6

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No. B1459947
M. Wt: 254.67 g/mol
InChI Key: JPIPKVHFNPURHB-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are known for their wide range of biological activities, including anticancer properties . A series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their cytotoxic activities against human cancer cell lines .


Synthesis Analysis

The synthesis of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones, which are similar to the compound , has been reported . The process involved the use of o-anthranilic acids as starting materials . An improved one-step synthesis method was described, and based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .


Chemical Reactions Analysis

The reactivity of quinazolinone derivatives towards various chemical reactions has been explored . For example, the condensation of 2,3-dimethyl- and other substituted derivatives with aromatic aldehydes has been investigated .

Scientific Research Applications

Synthesis and Utilization in Medicinal Chemistry

  • Synthesis of Imidazolidinones : The compound is used to synthesize 2-quinazolinonyl imidazolidinones, valuable in medicinal chemistry (Reddy, Reddy, & Vasantha, 2003).
  • Anticancer Agent Development : It serves as a key intermediate in creating novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).

Chemical Structure and Properties

  • Structural Analysis : The compound forms base-paired N-H...N hydrogen-bonded dimers in the solid state, contributing to its chemical stability and properties (Lai, Bo, & Huang, 1997).

Therapeutic Potential

  • Cerebroprotective Properties : Derivatives of this compound have shown potential in cerebroprotective properties, possibly useful in treating neurodegenerative diseases (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
  • Apoptosis Induction : Some derivatives are effective apoptosis inducers and exhibit promising anticancer activity (Sirisoma et al., 2009).

Analytical and Synthetic Applications

  • HPLC Monitoring in Drug Manufacture : Its impurities are used as fingerprints in high-performance liquid chromatography (HPLC) to monitor synthetic procedures in manufacturing antihypertensive drugs (Rao et al., 2006).
  • Synthesis of Sulfonyl Piperazin-1-yl-methyl Derivatives : It is used in the synthesis of sulfonyl piperazin-1-yl-methyl derivatives, relevant in chemical and pharmaceutical research (Acharyulu et al., 2010).

Future Directions

Quinazolinone derivatives have shown potential as anticancer agents . Future research could focus on further exploring the anticancer effects of these compounds, optimizing their synthesis, and investigating their potential for functionalization and diversification .

properties

IUPAC Name

2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPKVHFNPURHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368452
Record name 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

CAS RN

730949-85-6
Record name 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HZ Li, HY He, YY Han, X Gu, L He, QR Qi, YL Zhao… - Molecules, 2010 - mdpi.com
In our ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates. An …
Number of citations: 19 www.mdpi.com
KS Jain, JB Bariwal, MS Phoujdar… - Journal of …, 2009 - Wiley Online Library
A rapid microwave‐assisted green chemical synthesis of condensed 2‐substituted‐pyrimidin‐4(3H)‐ones 3, 4, and 5 involving the condensation of a variety of nitriles with o‐…
Number of citations: 14 onlinelibrary.wiley.com
MR Yadav, F Grande, BS Chouhan, PP Naik… - European journal of …, 2012 - Elsevier
Herein, we report the synthesis and cytotoxicity of a series of substituted 6,7-dimethoxyquinazoline derivatives. The cytotoxic activity of all synthesized compounds has been evaluated …
Number of citations: 30 www.sciencedirect.com

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